N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE
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Overview
Description
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE is a complex organic compound with the molecular formula C15H10FN7O3 and a molecular weight of 355.28 g/mol This compound is characterized by the presence of a fluorobenzylidene group, a tetraazole ring, and a nitrobenzamide moiety
Preparation Methods
The synthesis of N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE involves several steps. One common method includes the reaction of an aminopyrimidine derivative with 4-fluorobenzaldehyde in the presence of a catalytic amount of p-toluene sulfonic acid. The reaction is typically carried out in ethyl alcohol as the solvent . The resulting Schiff base is then further reacted with appropriate reagents to form the final compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme activities and protein interactions.
Medicine: Preliminary studies suggest that it may have therapeutic potential due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting certain enzymes and signaling pathways in the body. For example, it may inhibit the activity of matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
N-{1-[(E)-[(4-FLUOROPHENYL)METHYLIDENE]AMINO]-1H-1,2,3,4-TETRAZOL-5-YL}-2-NITROBENZAMIDE can be compared with other similar compounds such as:
N-(4-fluorobenzylidene)-1-hydroxy-2-naphthohydrazide: This compound also contains a fluorobenzylidene group and has been studied for its potential therapeutic applications.
Benzothieno[3,2-b]pyran derivatives: These compounds have shown potent cytotoxic activity and are used in cancer research. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H10FN7O3 |
---|---|
Molecular Weight |
355.28g/mol |
IUPAC Name |
N-[1-[(E)-(4-fluorophenyl)methylideneamino]tetrazol-5-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C15H10FN7O3/c16-11-7-5-10(6-8-11)9-17-22-15(19-20-21-22)18-14(24)12-3-1-2-4-13(12)23(25)26/h1-9H,(H,18,19,21,24)/b17-9+ |
InChI Key |
CWSVZMYNGWTVJX-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2/N=C/C3=CC=C(C=C3)F)[N+](=O)[O-] |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2N=CC3=CC=C(C=C3)F)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=NN2N=CC3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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